5-(4-Methoxyphenyl)pyrazolidin-3-one is a compound belonging to the pyrazolidinone family, characterized by its unique structure and potential applications in medicinal chemistry. This compound features a pyrazolidinone core, which is a five-membered ring containing two nitrogen atoms and a carbonyl group, substituted with a methoxyphenyl group at the 5-position. The compound's systematic name reflects its molecular structure, which plays a crucial role in its biological activity and chemical properties.
5-(4-Methoxyphenyl)pyrazolidin-3-one can be synthesized through various methods, primarily involving the reaction of hydrazine derivatives with carbonyl compounds. It is classified as a pyrazolidine derivative, which is often explored for its pharmacological properties, including anti-inflammatory and analgesic effects. The compound's classification within heterocyclic compounds highlights its relevance in organic synthesis and medicinal chemistry.
The synthesis of 5-(4-Methoxyphenyl)pyrazolidin-3-one typically involves the following steps:
The detailed mechanisms involve nucleophilic attacks by hydrazine on the carbonyl carbon, leading to the formation of intermediates that subsequently cyclize to form the pyrazolidinone structure. The stereochemistry of the product can be influenced by reaction conditions, including temperature and solvent choice.
The molecular formula for 5-(4-Methoxyphenyl)pyrazolidin-3-one is CHNO. The structure consists of a pyrazolidinone ring with a methoxy group attached to one of the phenyl rings.
Key structural data include:
5-(4-Methoxyphenyl)pyrazolidin-3-one can participate in various chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions tailored to enhance yield and selectivity. For instance, using Lewis acids can promote electrophilic substitutions effectively.
The mechanism of action for 5-(4-Methoxyphenyl)pyrazolidin-3-one primarily involves its interaction with biological targets that modulate inflammatory pathways.
Experimental studies have shown that derivatives of pyrazolidinones can exhibit significant anti-inflammatory activity in vitro and in vivo models, supporting their potential use as therapeutic agents.
5-(4-Methoxyphenyl)pyrazolidin-3-one has several applications in scientific research:
The pyrazolidin-3-one core, a five-membered di-nitrogen heterocycle featuring an endocyclic carbonyl group, represents a privileged scaffold in medicinal chemistry with a history spanning over a century. Since Ludwig Knorr's pioneering synthesis of antipyrine (1,2-dihydro-1,5-dimethyl-3H-pyrazol-3-one) in 1883, this structural motif has been systematically explored for its pronounced pharmacological properties, particularly analgesic and antipyretic effects. The intrinsic bioactivity of the pyrazolidinone ring arises from its ability to participate in diverse molecular interactions, including hydrogen bonding via its N-H and C=O groups, dipole interactions, and π-stacking with biological targets. This versatility has enabled its incorporation into numerous therapeutic agents across multiple drug classes [4].
Structurally, pyrazolidin-3-ones exhibit significant conformational flexibility. X-ray crystallographic analyses, such as those performed on 1-(4-isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one, reveal that the heterocyclic ring typically adopts an envelope conformation. The carbon atom at position 5 is often displaced from the plane formed by the other ring atoms (by approximately 0.354 Å), while substituents at positions 1, 4, and 5 influence both molecular geometry and intermolecular packing. Notably, intramolecular C–H⋯N hydrogen bonds frequently stabilize planar five-membered rings, and intermolecular N–H⋯O hydrogen bonds promote dimerization in the solid state, characteristics that can profoundly impact crystalline stability and solubility profiles [10].
Table 1: Clinically Approved Pyrazolidinone/Pyrazolone-Derived Drugs
Drug Name | Therapeutic Application | Key Structural Features |
---|---|---|
Antipyrine | Analgesic/Antipyretic (Historical) | 1,5-Dimethylpyrazolone |
Edaravone | Amyotrophic Lateral Sclerosis (Free radical scavenger) | 3-Methyl-1-phenylpyrazol-5-one |
Eltrombopag | Thrombocytopenia (Thrombopoietin receptor agonist) | Hydrazone-linked biphenyl pyrazolone |
Metamizole | Analgesic (Perioperative/Cancer pain) | Pyrazolone with methylsulfonyl group |
Aminophenazone | Cytochrome P-450 Activity Assessment (Liver function) | 4-Aminopyrazolone derivative |
5-(4-Methoxyphenyl)pyrazolidin-3-one (Chemical Formula: C₁₀H₁₂N₂O₂; Molecular Weight: 192.22 g/mol; CAS: 90918-33-5) serves as a critical chemical building block and pharmacophore in modern drug discovery. Its synthesis typically employs a high-yielding Michael addition strategy. Key steps involve the condensation of diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one under basic conditions (sodium hydride, toluene) to yield ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate (85% yield), followed by cyclization using hydrazine hydrate in ethanol, affording the target compound as pink crystals (90% yield; melting point 138–140°C) [1]. The 4-methoxyphenyl substituent significantly enhances the compound's electron-donating capacity, influencing its electronic distribution, dipole moment, and binding interactions with biological targets like enzymes and receptors. This modification also impacts physicochemical properties, notably lipophilicity (LogP ~3.33), which affects membrane permeability, and polar surface area (45.06 Ų), influencing solubility and hydrogen-bonding potential [1] [9].
The compound’s primary therapeutic relevance stems from its role as a versatile precursor for generating bioactive derivatives:
Table 2: Synthetic Methodologies for 5-(4-Methoxyphenyl)pyrazolidin-3-one and Key Derivatives
Step | Reagents/Conditions | Product/Intermediate | Yield | Significance |
---|---|---|---|---|
1 | Diethyl oxalate, NaH, Toluene, Reflux | Ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate | 85% | Michael acceptor for hydrazine cyclization |
2 | Hydrazine hydrate, Ethanol, Reflux | 5-(4-Methoxyphenyl)pyrazolidin-3-one | 90% | Core scaffold isolation |
3 | Condensation with carboxylic acids/POCl₃ | Triazolo[3,4-b]thiadiazole derivatives | Variable | Enhanced antifungal/anticancer activities (IC₅₀ 35 nM) |
Despite its synthetic accessibility and promising bioactivity profile, significant knowledge gaps impede the optimized development of 5-(4-Methoxyphenyl)pyrazolidin-3-one-based therapeutics:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1